Metronidazole monosuccinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

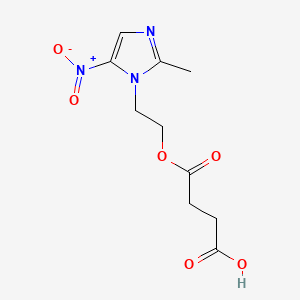

4-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O6/c1-7-11-6-8(13(17)18)12(7)4-5-19-10(16)3-2-9(14)15/h6H,2-5H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APPATXNXXOVPAY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1CCOC(=O)CCC(=O)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00157220 |

Source

|

| Record name | Metronidazole monosuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00157220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13182-87-1 |

Source

|

| Record name | Butanedioic acid, 1-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl] ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13182-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metronidazole monosuccinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013182871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metronidazole monosuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00157220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl] hydrogen succinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.831 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Metronidazole Monosuccinate

Abstract

Metronidazole, a cornerstone antimicrobial agent, is widely utilized for its efficacy against anaerobic bacteria and protozoa. However, its therapeutic application can be optimized by modifying its physicochemical properties. This guide provides an in-depth, technically-grounded protocol for the synthesis of Metronidazole Monosuccinate, an ester prodrug designed to potentially enhance properties such as aqueous solubility or serve as a linker for further conjugation. We detail a robust esterification procedure using succinic anhydride, followed by a comprehensive multi-technique approach for structural confirmation and purity assessment. This document is intended for researchers in drug development and medicinal chemistry, offering not just procedural steps, but the underlying scientific rationale to ensure reproducibility and validation.

Synthesis of this compound

Principle and Rationale

The synthesis of this compound is achieved via an esterification reaction between the primary hydroxyl group of Metronidazole and succinic anhydride. This reaction is a classic example of nucleophilic acyl substitution.

Causality of Experimental Choices:

-

Reactants: Metronidazole provides the nucleophilic hydroxyl group (-OH). Succinic anhydride serves as the acylating agent. Its cyclic structure makes it highly reactive, and the reaction opens the ring to form a hemiester, conveniently introducing a terminal carboxylic acid group. This carboxyl group can be invaluable for subsequent formulation or conjugation strategies.

-

Catalyst: A basic catalyst, such as Pyridine or 4-Dimethylaminopyridine (DMAP), is employed. Its role is to deprotonate the hydroxyl group of Metronidazole, increasing its nucleophilicity and thereby accelerating its attack on the electrophilic carbonyl carbon of the anhydride.

-

Solvent: An anhydrous aprotic solvent like Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) is essential. These solvents solubilize the reactants without participating in the reaction (i.e., they do not contain reactive protons like water or alcohols), preventing hydrolysis of the anhydride and ensuring the reaction proceeds to completion.

-

Temperature: The reaction is typically conducted at room temperature. This provides a balance between a sufficient reaction rate and the prevention of potential side reactions or degradation of the nitroimidazole ring, which can be sensitive to harsh conditions.

Reaction Scheme

The esterification process is visually represented by the following reaction pathway.

Caption: Reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

This protocol is a synthesized representation based on established esterification principles. Researchers should perform initial trials on a smaller scale.

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve Metronidazole (1.0 eq) in anhydrous Dichloromethane (DCM).

-

Addition of Anhydride: To this solution, add Succinic Anhydride (1.1 eq). Stir the mixture until the anhydride is fully dissolved.

-

Catalysis: Slowly add 4-Dimethylaminopyridine (DMAP) (0.1 eq) to the reaction mixture. A slight exothermic reaction may be observed.

-

Reaction: Allow the reaction to stir at room temperature for 12-24 hours.

-

Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC). A typical mobile phase would be Ethyl Acetate:Hexane (e.g., 7:3 v/v). The product spot should have a different Rf value than the starting Metronidazole.

-

Quenching: Once the reaction is complete (disappearance of the Metronidazole spot), quench the reaction by adding a dilute solution of HCl (e.g., 1.0 M) to neutralize the basic catalyst.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the organic layer and wash it sequentially with 1.0 M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and finally, brine.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Methanol) to yield pure this compound.

Characterization of this compound

Comprehensive Characterization Workflow

A multi-faceted analytical approach is required to unambiguously confirm the structure of the synthesized ester and determine its purity. Each technique provides a unique piece of structural evidence, and together they form a self-validating system.

Caption: Workflow for the comprehensive characterization of the synthesized product.

Spectroscopic Analysis

2.2.1 Fourier-Transform Infrared (FTIR) Spectroscopy

-

Principle: FTIR analysis identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds.

-

Experimental Protocol:

-

Prepare a sample by mixing a small amount of the dried product with potassium bromide (KBr) and pressing it into a pellet, or by using an Attenuated Total Reflectance (ATR) accessory.

-

Record the spectrum over a range of 4000-400 cm⁻¹.

-

-

Expected Results (Self-Validation): The key to confirming the synthesis is observing the appearance of new peaks and the disappearance of a key reactant peak.

-

Appearance of Ester Carbonyl (C=O): A strong, sharp absorption peak is expected between 1715-1740 cm⁻¹ . This is the primary evidence of ester formation.

-

Appearance of Carboxylic Acid (C=O and O-H): A carbonyl peak around 1700-1725 cm⁻¹ (may overlap with the ester) and a very broad O-H stretch from 2500-3300 cm⁻¹ are expected from the terminal carboxyl group.

-

Disappearance of Alcohol O-H: The broad O-H stretching peak from the primary alcohol of Metronidazole (typically around 3200-3500 cm⁻¹) should be absent or significantly diminished.

-

Persistence of Nitro Group (N=O): The characteristic asymmetric stretching peaks for the nitro group on the imidazole ring should remain, typically around 1520-1550 cm⁻¹ and 1350-1390 cm⁻¹ .

-

2.2.2 ¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

-

Principle: ¹H NMR provides detailed information about the structure of a molecule by mapping the chemical environments of all hydrogen atoms.

-

Experimental Protocol:

-

Dissolve an accurately weighed sample (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Acquire the spectrum on an NMR spectrometer (e.g., 300 or 500 MHz).

-

-

Expected Results (Self-Validation):

-

Downfield Shift of Methylene Protons: The methylene protons adjacent to the newly formed ester oxygen (-O-CH₂ -CH₂-N) will experience a significant downfield shift compared to their position in the starting Metronidazole, due to the deshielding effect of the carbonyl group.

-

Appearance of Succinate Protons: Two new signals, typically appearing as triplets, will be observed in the aliphatic region (around 2.5-2.8 ppm) corresponding to the two non-equivalent methylene groups of the succinate moiety (-CO-CH₂ -CH₂ -COOH).

-

Disappearance of Hydroxyl Proton: The signal for the alcohol proton (-OH) in Metronidazole, which is often a broad singlet and exchangeable with D₂O, will be absent in the product spectrum.

-

Imidazole Ring and Methyl Protons: The signals corresponding to the imidazole ring proton (a singlet around 8.0 ppm) and the methyl group protons (a singlet around 2.5 ppm) should remain, with slight shifts possible due to the new ester group.

-

2.2.3 Mass Spectrometry (MS)

-

Principle: MS provides the exact molecular weight of the compound, offering definitive confirmation of the chemical formula.

-

Experimental Protocol:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., Methanol or Acetonitrile).

-

Introduce the sample into the mass spectrometer, typically using an Electrospray Ionization (ESI) source.

-

Acquire the spectrum in positive ion mode.

-

-

Expected Results (Self-Validation):

-

Metronidazole (C₆H₉N₃O₃) has a molecular weight of 171.15 g/mol .

-

This compound (C₁₀H₁₃N₃O₆) has a molecular weight of 271.23 g/mol .

-

The primary evidence will be the detection of the protonated molecular ion peak [M+H]⁺ at m/z 272.24 . Other adducts like [M+Na]⁺ may also be observed.

-

Chromatographic Analysis

2.3.1 High-Performance Liquid Chromatography (HPLC)

-

Principle: HPLC is the gold standard for determining the purity of a pharmaceutical compound. It separates the components of a mixture based on their differential partitioning between a stationary phase (column) and a mobile phase.

-

Experimental Protocol (Example Method):

-

System: An HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of Acetonitrile and an aqueous buffer (e.g., 0.1% Phosphoric Acid in water) in an isocratic or gradient elution. A common starting point could be 20:80 (v/v) Acetonitrile:Buffer.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Monitor at the λmax of the nitroimidazole chromophore, typically around 315-320 nm.

-

Sample Preparation: Prepare a stock solution of the synthesized product in the mobile phase at a known concentration (e.g., 1 mg/mL) and make further dilutions.

-

-

Method Validation and Purity Assessment:

-

A single, sharp, symmetrical peak at a specific retention time confirms the presence of a single major component.

-

Purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram, expressed as a percentage. For pharmaceutical use, purity should typically be >99%.

-

The method should be validated according to ICH guidelines, assessing parameters like linearity (correlation coefficient r² > 0.999), Limit of Detection (LOD) , and Limit of Quantitation (LOQ) .

-

Summary of Characterization Data

The following table summarizes the expected analytical data for successfully synthesized and purified this compound.

| Analytical Technique | Parameter | Expected Result for this compound |

| FTIR | Ester C=O Stretch | Strong, sharp peak at ~1730 cm⁻¹ |

| Carboxylic Acid O-H Stretch | Broad peak from 2500-3300 cm⁻¹ | |

| Nitro N=O Stretch | Peaks at ~1535 cm⁻¹ and ~1370 cm⁻¹ | |

| ¹H NMR | Imidazole Proton | Singlet, ~8.0-8.2 ppm |

| Methylene Protons (Succinate) | Two multiplets, ~2.5-2.8 ppm | |

| Methylene Protons (Ester link) | Two downfield-shifted multiplets | |

| Imidazole Methyl | Singlet, ~2.5 ppm | |

| Mass Spec (ESI+) | Molecular Ion Peak | [M+H]⁺ at m/z 272.24 |

| HPLC | Purity | >99% (Area Normalization) |

| Retention Time | Single peak, dependent on specific method conditions | |

| Appearance | Physical State | Typically a white to off-white crystalline solid |

Conclusion

This guide outlines a comprehensive and scientifically-driven approach to the synthesis and characterization of this compound. The esterification via succinic anhydride is an efficient method for producing this valuable derivative. The subsequent analytical workflow, combining FTIR, ¹H NMR, and Mass Spectrometry, provides an unambiguous confirmation of the molecular structure. Furthermore, the use of a validated HPLC method ensures the final product meets the high purity standards required for further research and development in the pharmaceutical field. By understanding the rationale behind each step, researchers can confidently reproduce and validate this process in their own laboratories.

References

-

D. S. Kumar, D. A. Kumar, G. S. Kumar, K. A. Kumar, & A. L. Rao. (2022). Development and validation of a HPLC–PDA method for quantitation of metronidazole in finished drug formulation. Future Journal of Pharmaceutical Sciences, 8(1), 1-8. [Link]

-

Aboul-Fadl, T., Wasfy, H. A., Abdel-azem, A., & El-maradny, H. A. (2001). Synthesis, chemical and enzymatic hydrolysis, and bioavailability evaluation in rabbits of metronidazole amino acid ester prodrugs with enhanced water solubility. Archives of Pharmacal Research, 24(3), 209-217. [Link]

-

Abrahem, S. A., Kader, A. S., & Ibrahim, S. A. (2020). Different analytical methods for the determination of metronidazole –A review. International Journal of Research in Engineering and Innovation, 4(2), 86-90. [Link]

-

Kondratova, Y. A., & Logoyda, L. S. (2019). New procedures of Metronidazole determination by the method of Gas-Liquid Chromatography. Research Journal of Pharmacy and Technology, 12(10), 4783-4789. [Link]

-

Trivedi, M. K., Branton, A., Trivedi, D., Nayak, G., Singh, R., & Jana, S. (2015). Spectroscopic characterization of biofield treated metronidazole and tinidazole. Med chem, 5(8), 340-344. [Link]

-

Malesu, V., Obretenchev, D., & Tsvetkova, D. (2018). HPLC method for simultaneous determination of metronidazole and preservatives in vaginal gel formulation. Acta Chromatographica, 30(2), 129-132. [Link]

-

Raffanti, S. P., & Ravis, W. R. (1981). Liquid chromatographic assay for metronidazole and tinidazole: pharmacokinetic and metabolic studies in human subjects. Antimicrobial agents and chemotherapy, 20(3), 320-325. [Link]

-

Ali, I., Wani, W. A., & Saleem, K. (2025). Solvent polarity effects on the FTIR spectrum, and thermodynamic and electronic properties of metronidazole and its binding with antibacterial drugs: a DFT and molecular docking study. RSC Advances. [Link]

-

Bkhaitan, M. M., Alarjah, M., Mirza, A. Z., Abdalla, A. N., El-Said, H. M., & Faidah, H. S. (2018). Preparation and biological evaluation of metronidazole derivatives with monoterpenes and eugenol. Chemical biology & drug design, 92(5), 1835-1843. [Link]

-

Ibrahim, K. E., Al-Harthi, F. S., & Al-Ghamdi, A. F. (2019). Spectrophotometric method for determination of metronidazole in pure and tablet dosage forms via Schiff's base formation by coupling with crotonaldehyde. West African Journal of Pharmacy, 30(2), 56-66. [Link]

-

Al-Amiery, A. A., Al-Majedy, Y. K., & Abdulreazak, H. (2009). Synthesis and Antibacterial Activities of New Metronidazole and Imidazole Derivatives. Molecules, 14(7), 2457-2469. [Link]

-

Emami, J., Rezac, M., & Hamidi, M. (2014). A rapid and sensitive HPLC method for the analysis of metronidazole in human plasma: Application to single dose pharmacokinetic and bioequivalence studies. Iranian Journal of Pharmaceutical Research, 13(3), 875. [Link]

-

Ghattas, M. A., & Abdel-azem, A. (1998). Metronidazole twin ester prodrugs: Synthesis, physicochemical properties, hydrolysis kinetics and antigiardial activity. European Journal of Pharmaceutical Sciences, 6(3), 199-206. [Link]

-

Rollando, R., & Guntoro, G. (2019). NO2 vibrational spectra of metronidazole for analytical method development using fourier transform infrared compared to the UV-VIS spectrophotometry. Indonesian Journal of Pharmacy, 30(4), 263-272. [Link]

-

Kumar, R., Sharma, G., & Kumar, V. (2021). Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. Beilstein Journal of Organic Chemistry, 17, 2259-2266. [Link]

-

Pilli, N. R., Inamadugu, J. K., & Pilli, R. (2018). Quantification of Metronidazole in Human Plasma Using a Highly Sensitive and Rugged LC-MS/MS Method for a Bioequivalence Study. Journal of analytical methods in chemistry, 2018. [Link]

-

Al-Badr, A. A. (2015). Synthesis of Water soluble Derivatives of Metronidazole as Possible Prodrugs. Journal of Chemical and Pharmaceutical Research, 7(3), 1149-1156. [Link]

-

Al-Omar, M. A., El-Azab, A. S., & Abdel-Aziz, A. A. (2021). Synthesis and Pharmacological Characterization of Metronidazole-Oxadiazole Derivatives. Molecules, 26(16), 4983. [Link]

- Larsen, C. (1986). Hydrolysis of dextran this compound ester prodrugs.

Physicochemical Properties of Metronidazole Monosuccinate: A Technical Guide

Executive Summary

Metronidazole Monosuccinate (Metronidazole Hemisuccinate) represents a critical structural modification of the nitroimidazole class, designed primarily to overcome the aqueous solubility limitations of the parent compound, Metronidazole. While Metronidazole exhibits limited solubility (~10 mg/mL at 20°C), preventing the formulation of high-concentration parenteral dosages, the monosuccinate ester introduces a free carboxylic acid moiety. This modification allows for the formation of highly water-soluble salts (e.g., sodium or phosphate salts), facilitating intravenous delivery and specialized formulations like hydrogels.

This guide provides a rigorous analysis of the physicochemical behavior of this compound, focusing on its ionization profile, hydrolysis kinetics, and synthetic pathways. It is intended for formulation scientists and medicinal chemists requiring precise data for drug development.

Molecular Architecture & Identification

The molecule consists of Metronidazole esterified at the primary alcohol position with succinic acid. This introduces an ionizable carboxylate tail, shifting the molecule from a weak base to an amphoteric species (containing both the basic imidazole and acidic carboxyl group).

| Parameter | Specification |

| IUPAC Name | 4-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]-4-oxobutanoic acid |

| Common Name | Metronidazole Hemisuccinate; this compound |

| CAS Registry Number | 13182-87-1 |

| Molecular Formula | C₁₀H₁₃N₃O₆ |

| Molecular Weight | 271.23 g/mol |

| Chirality | Achiral |

| Physical State | Crystalline Solid (White to pale yellow) |

| Melting Point | 85–87 °C (Free Acid Form) [1] |

Spectroscopic Signature[1][3]

-

UV/Vis:

at ~311 nm (characteristic of the nitroimidazole chromophore), largely unchanged from the parent drug. -

IR Spectrum: Distinctive ester carbonyl stretch (~1730-1740 cm⁻¹) and carboxylic acid carbonyl stretch (~1700-1710 cm⁻¹), alongside the nitro group stretches (~1530/1360 cm⁻¹).[1]

Synthesis & Fabrication Protocol

The synthesis of this compound utilizes a classic anhydride ring-opening reaction. This protocol ensures high yield and minimizes the formation of bis-esters.

Reaction Mechanism

The primary hydroxyl group of Metronidazole acts as a nucleophile, attacking the carbonyl carbon of succinic anhydride. A base catalyst (Pyridine or DMAP/Triethylamine) facilitates the deprotonation and ring opening.

Figure 1: Synthetic pathway for the esterification of Metronidazole with Succinic Anhydride.

Detailed Synthetic Protocol

Reagents: Metronidazole (1.0 eq), Succinic Anhydride (1.2 eq), Pyridine (Solvent/Base), DMAP (0.1 eq, optional catalyst).

-

Dissolution: Dissolve 10 mmol of Metronidazole in 15 mL of anhydrous pyridine.

-

Addition: Add 12 mmol of Succinic Anhydride. If accelerating, add catalytic DMAP.

-

Reaction: Stir at room temperature for 24 hours or reflux at 60°C for 4 hours. Monitor via TLC (Mobile phase: CHCl₃:MeOH 9:1).

-

Quenching: Pour the reaction mixture into 100 mL of ice-cold water. The hemisuccinate (free acid) typically precipitates due to lower solubility at acidic/neutral pH compared to the pyridine salt.

-

Purification: Filter the precipitate. Wash with cold water to remove residual pyridine. Recrystallize from Ethanol/Water to obtain the pure free acid (MP 85-87°C).[1][2]

Solubility & Ionization Profile

The solubility of this compound is heavily pH-dependent due to its amphoteric nature.

pKa Determination[1]

-

pKa₁ (Imidazole): ~2.5 (Basic nitrogen, protonated at low pH).

-

pKa₂ (Carboxylic Acid): ~4.5 (Succinate tail).

Solubility Landscape

Unlike the parent Metronidazole, which has a flat solubility profile across neutral pH, the hemisuccinate exhibits a "U-shaped" or increasing solubility profile as pH rises above the pKa of the carboxyl group.

| Solvent/Medium | Solubility (mg/mL) | Notes |

| Water (pH 1.2) | Moderate | Protonated imidazole aids solubility.[1] |

| Water (pH 4.0) | Low | Zwitterionic/Neutral species dominates (Isoelectric region). |

| Phosphate Buffer (pH 7.4) | High (>100 mg/mL as salt) | Ionized carboxylate (COO⁻) drives high solubility. |

| Ethanol | ~50 mg/mL | Good solubility in polar organics. |

| Chloroform | Low | Limited by polarity of the carboxyl group. |

Critical Insight: For parenteral formulations, the Sodium Salt of Metronidazole Hemisuccinate is generated in situ by adjusting the pH to ~7.0–7.4 with NaOH or Sodium Carbonate. This salt form is extremely soluble (>100 mg/mL), enabling small-volume IV bolus doses [2].

Stability & Degradation Kinetics

The ester linkage is the stability-limiting feature. Its hydrolysis follows pseudo-first-order kinetics and is catalyzed by specific pH conditions and plasma esterases.[1]

Hydrolysis Mechanism

The degradation pathway involves the cleavage of the ester bond, regenerating Metronidazole and Succinic Acid.

Where

pH-Rate Profile[1]

-

Acidic (pH 2–5): Relatively stable. The protonation of the carbonyl oxygen is required for acid catalysis, but the reaction is slow.

-

Neutral (pH 6–7): Maximum stability region (shelf-life sweet spot).[1]

-

Alkaline (pH > 8): Rapid hydrolysis due to hydroxide-mediated attack on the ester carbonyl.[1]

Biological Stability (Prodrug Activation)

In vivo, the chemical stability is less relevant than enzymatic stability.

-

Plasma Half-life: < 10 minutes [3].[1]

-

Mechanism: Plasma esterases rapidly cleave the succinate ester, releasing the active Metronidazole. This confirms its utility as a true prodrug—inactive in the bottle, active in the blood.

Figure 2: Stability profile of Metronidazole Hemisuccinate in varying environments.

Experimental Protocols

Protocol A: Determination of Hydrolysis Kinetics

Objective: To determine the shelf-life (

-

Preparation: Prepare 0.1 M Phosphate Buffer at pH 7.4.

-

Stock: Dissolve Metronidazole Hemisuccinate in minimal DMSO/Methanol (stock 10 mg/mL).

-

Initiation: Spike stock into pre-warmed (37°C) buffer to a final concentration of 100 µg/mL.

-

Sampling: Withdraw 500 µL aliquots at

minutes. -

Quenching: Immediately add 500 µL of ice-cold Acetonitrile (stops reaction and precipitates proteins if plasma is used).

-

Analysis: HPLC-UV at 310 nm.

-

Column: C18 (e.g., Phenomenex Luna, 5µm, 150x4.6mm).

-

Mobile Phase: Water (0.1% Formic Acid) : Acetonitrile (80:20).

-

Flow: 1.0 mL/min.

-

Note: The Hemisuccinate will elute earlier than Metronidazole due to the polar carboxyl group (lower LogP).

-

References

-

Larsen, C., et al. (1988). "Synthesis and Study of Biological Activities of Water-Soluble Derivatives of Metronidazole." Acta Pharmaceutica Suecica.

-

Mahfouz, N. M., & Hassan, M. A. (2001). "Synthesis, chemical and enzymatic hydrolysis, and bioavailability evaluation in rabbits of metronidazole amino acid ester prodrugs with enhanced water solubility." Journal of Pharmacy and Pharmacology. Link

-

Vermeersch, H., et al. (1990). "Design of a water-soluble, solution-stable and biolabile prodrug of metronidazole for parenteral administration."[1] International Journal of Pharmaceutics. Link

-

PubChem Compound Summary. (2025). "this compound." National Center for Biotechnology Information. Link

Sources

Technical Guide: Metronidazole Monosuccinate Mechanism of Action & Bioactivation Studies

Executive Summary

Metronidazole Monosuccinate functions as a hemisuccinate ester prodrug of the nitroimidazole antibiotic metronidazole. Its primary pharmacological rationale is to enhance aqueous solubility and modify pharmacokinetic profiles for parenteral or specific formulation delivery. The mechanism of action (MoA) is bipartite:

-

Prodrug Bioactivation: Hydrolytic cleavage of the ester bond (chemical or enzymatic) to release the active parent compound.

-

Pharmacodynamic Action: Intracellular reduction of the nitro group in anaerobic organisms, generating cytotoxic radical intermediates that disrupt DNA.[1][][]

This guide details the technical workflows required to validate both phases of this mechanism, designed for researchers in formulation science and pharmacology.

Part 1: The Prodrug Mechanism (Hydrolytic Bioactivation)

The defining characteristic of this compound is its latency. It is pharmacologically inactive until the succinate moiety is cleaved. This process is governed by plasma esterases and pH-dependent chemical hydrolysis.

Mechanistic Pathway

Upon administration (IV or oral), the ester bond is attacked by nucleophiles (water) or the active sites of esterases (e.g., butyrylcholinesterase, carboxylesterase).

-

Reaction:

-

Kinetics: Typically follows pseudo-first-order kinetics in biological fluids.

Visualization: Hydrolysis & Activation Pathway

The following diagram illustrates the conversion of the prodrug into its active form and the subsequent metabolic fate.

Figure 1: The hydrolytic bioactivation pathway of this compound in systemic circulation.

Part 2: Experimental Validation Protocols

To confirm the MoA, two distinct sets of studies are required: Hydrolysis Kinetics (to prove prodrug conversion) and Anaerobic Cytotoxicity (to prove efficacy).

Protocol A: Plasma Hydrolysis Kinetics Assay

Objective: Determine the half-life (

Reagents:

-

Pooled Human Plasma (heparinized).

-

Phosphate Buffered Saline (PBS), pH 7.4.

-

Internal Standard: Tinidazole (20 µg/mL).

-

HPLC Mobile Phase: Methanol:0.01M Phosphate Buffer (30:70 v/v).

Workflow:

-

Preparation: Spike plasma and PBS separately with this compound to a final concentration of 100 µM. Incubate at 37°C in a shaking water bath.

-

Sampling: At

minutes, withdraw 200 µL aliquots. -

Quenching: Immediately add 400 µL ice-cold acetonitrile (containing Internal Standard) to precipitate proteins and stop esterase activity.

-

Extraction: Vortex for 1 min, centrifuge at 10,000g for 10 min. Collect supernatant.

-

Analysis: Inject 20 µL into HPLC-UV (320 nm). Monitor the disappearance of the ester peak and appearance of the metronidazole peak.[4]

Data Analysis:

Plot

Protocol B: Anaerobic Reductive Bioactivation Assay

Objective: Verify that the released metronidazole is actively reduced by anaerobic flora (e.g., Bacteroides fragilis or Clostridium spp.) to form cytotoxic intermediates.

Mechanism:

Metronidazole acts as an electron acceptor for ferredoxin.[5][6][7][8] The reduction of the nitro group (

Workflow:

-

Culture: Grow B. fragilis in pre-reduced Brain Heart Infusion (BHI) broth in an anaerobic chamber (

). -

Treatment: Add this compound (prodrug) and Metronidazole (control) at equimolar concentrations (e.g., 10 µM).

-

Incubation: Incubate anaerobically at 37°C.

-

Viability Count: At 0, 4, 8, and 24 hours, take aliquots, serially dilute, and plate on anaerobic blood agar.

-

Mechanistic Check: Perform the same assay in aerobic conditions (facultative anaerobes) or using an E. coli nitroreductase-deficient mutant.

-

Expected Result: No killing in aerobic conditions (confirms specificity of reduction mechanism).

-

Part 3: Comparative Data & Pharmacodynamics

The following table summarizes typical kinetic differences between the prodrug and the parent compound, derived from hydrolysis studies.

| Parameter | This compound (Prodrug) | Metronidazole (Active Drug) | Mechanistic Implication |

| Aqueous Solubility | High (>20 mg/mL) | Moderate (~10 mg/mL) | Prodrug enables high-concentration parenteral formulations. |

| Log P | Lower (more polar) | ~0.0 (pH 7.[9]4) | Succinate group increases polarity before cleavage. |

| Plasma | 5 - 20 mins | N/A (Stable) | Rapid enzymatic conversion ensures bioavailability. |

| Buffer Stability (pH 7.4) | Stable | Chemical hydrolysis is slow; conversion is enzyme-driven. | |

| Active Moiety | None (Inactive) | Nitro-radical anion | Prodrug requires processing; direct application to DNA is ineffective. |

Visualization: Intracellular Mechanism of Action

Once hydrolyzed, the active metronidazole enters the anaerobic cell.[] The following diagram maps the electron transfer pathway essential for cytotoxicity.

Figure 2: The intracellular electron transport chain utilized by Metronidazole to induce DNA damage in anaerobes.

References

-

Larsen, C., et al. (1986).[10] Hydrolysis of dextran this compound ester prodrugs.[10] Acta Pharmaceutica Suecica.[10]

-

Mahdi, M. F., et al. (2015). Synthesis of Water soluble Derivatives of Metronidazole as Possible Prodrugs. Iraqi Journal of Pharmaceutical Sciences.

-

Dingsdag, S. A., & Hunter, N. (2018). Metronidazole: an update on metabolism, structure–cytotoxicity and resistance mechanisms.[11] Journal of Antimicrobial Chemotherapy.

-

FDA Access Data. (2018). Metronidazole Label Information & Clinical Pharmacology.

-

El-Gendy, A. A., et al. (2001). Synthesis, chemical and enzymatic hydrolysis, and bioavailability evaluation in rabbits of metronidazole amino acid ester prodrugs. Journal of Pharmacy and Pharmacology.

Sources

- 1. What is the mechanism of Metronidazole? [synapse.patsnap.com]

- 4. Metronidazole phosphate--a water-soluble prodrug for parenteral solutions of metronidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metronidazole - Wikipedia [en.wikipedia.org]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. europeanreview.org [europeanreview.org]

- 8. labeling.pfizer.com [labeling.pfizer.com]

- 9. Synthesis, chemical and enzymatic hydrolysis, and bioavailability evaluation in rabbits of metronidazole amino acid ester prodrugs with enhanced water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hydrolysis of dextran this compound ester prodrugs. Evidence for participation of intramolecularly catalyzed hydrolysis of the conjugate metronidazole-succinic acid ester by the neighbouring dextran hydroxy groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

In-depth Technical Guide: In Vitro and In Vivo Studies of Metronidazole Monosuccinate

This technical guide provides a comprehensive framework for the preclinical evaluation of Metronidazole monosuccinate, a water-soluble prodrug of the essential antimicrobial agent, Metronidazole. As a Senior Application Scientist, the emphasis of this document is not merely on procedural steps but on the underlying scientific rationale, ensuring that each experimental design is robust, and the resulting data is both accurate and reproducible.

Introduction: The Rationale for this compound

Metronidazole is a cornerstone in the treatment of infections caused by anaerobic bacteria and protozoa.[1][2] Its mechanism of action is elegant in its specificity: the nitro group of the molecule is reduced within anaerobic microorganisms, leading to the formation of cytotoxic radicals that disrupt DNA helical structure, inhibit nucleic acid synthesis, and ultimately cause cell death.[1][3][4][5] This selective activation within anaerobic environments accounts for its efficacy against these pathogens with minimal impact on aerobic host cells.[1][5]

Despite its therapeutic success, Metronidazole's low aqueous solubility presents a significant formulation challenge, particularly for intravenous administration required in severe infections or when oral routes are compromised. This compound, an ester prodrug, was designed to overcome this limitation. The addition of the monosuccinate moiety dramatically increases water solubility. In the body, ubiquitous esterase enzymes are expected to rapidly hydrolyze the ester bond, releasing the active Metronidazole. The critical task for the development scientist is to rigorously verify this bioactivation and characterize the resulting pharmacological profile.

Part I: In Vitro Characterization

The initial phase of evaluation focuses on confirming the fundamental properties of this compound in a controlled laboratory setting. These studies are designed to validate its intended behavior as a prodrug and to establish its basic safety profile at the cellular level.

Hydrolysis and Stability Studies

The conversion of this compound to active Metronidazole is the linchpin of its therapeutic action. This hydrolysis must be confirmed and quantified.

Experimental Design: In Vitro Hydrolysis Kinetics

-

Objective: To determine the rate of hydrolysis of this compound to Metronidazole in various biological matrices.

-

Methodology:

-

Incubate this compound at a known concentration in matrices such as human plasma, rat plasma, and simulated intestinal fluid at 37°C.

-

Collect aliquots at predefined time points (e.g., 0, 5, 15, 30, 60, 120 minutes).

-

Quench the enzymatic reaction immediately (e.g., by adding a strong acid or organic solvent).

-

Quantify the concentrations of both this compound and released Metronidazole using a validated High-Performance Liquid Chromatography (HPLC) method.

-

-

Data Analysis: Plot the concentration of this compound over time to determine its half-life (t½) in each matrix. This provides a quantitative measure of its stability and conversion rate.

Causality Behind Experimental Choices: Using multiple biological matrices is crucial. Plasma contains a high concentration of esterases and represents the systemic circulation, while simulated intestinal fluid can provide insights into pre-systemic hydrolysis if oral administration were ever considered. A validated HPLC method is non-negotiable for its ability to accurately separate and quantify the prodrug and the active moiety, ensuring the integrity of the kinetic data.

Antimicrobial Susceptibility Testing

This series of experiments is designed to prove that the released Metronidazole retains its full antimicrobial potency.

Experimental Workflow: Minimum Inhibitory Concentration (MIC) Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol:

-

Organism Selection: A panel of clinically relevant anaerobic bacteria (e.g., Bacteroides fragilis, Clostridium perfringens) should be used.

-

Assay Setup: The broth microdilution method is standard. Serial dilutions of this compound and a Metronidazole reference standard are prepared in 96-well plates.

-

Inoculation & Incubation: Each well is inoculated with a standardized bacterial suspension. The plates are incubated under strict anaerobic conditions.

-

MIC Determination: The MIC is the lowest concentration of the drug that inhibits visible bacterial growth.

Trustworthiness of the Protocol: The protocol's validity hinges on the parallel testing of the Metronidazole reference standard. The MIC values for the reference standard should fall within the expected range, confirming the assay is performing correctly. The MIC for this compound is expected to be equivalent to that of Metronidazole on a molar basis, demonstrating complete and efficient conversion to the active drug.

Table 1: Representative MIC Data

| Organism | Metronidazole (µg/mL) | This compound (µg/mL) |

| Bacteroides fragilis ATCC 25285 | 1 | 1 |

| Clostridium difficile ATCC 9689 | 0.5 | 0.5 |

| Prevotella melaninogenica ATCC 25845 | 2 | 2 |

| Note: Data are for illustrative purposes and should be determined experimentally. |

In Vitro Cytotoxicity Assay

A preliminary assessment of safety involves evaluating the cytotoxicity of the prodrug against mammalian cells.

Experimental Design: The MTT Assay

-

Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

-

Methodology:

-

Seed mammalian cell lines (e.g., HepG2 for liver cells, HEK293 for kidney cells) in 96-well plates.

-

Expose the cells to a range of concentrations of this compound for 24-48 hours.

-

Add MTT reagent and incubate to allow formazan formation.

-

Solubilize the formazan crystals and measure the absorbance at ~570 nm.

-

-

Endpoint: The IC50 value (the concentration of drug that inhibits cell growth by 50%) is calculated. A high IC50 value suggests low cytotoxicity.

Part II: In Vivo Evaluation

Animal studies are indispensable for understanding how this compound behaves in a complex biological system, providing critical data on its efficacy and pharmacokinetic profile.

Pharmacokinetic (PK) Studies

The primary goal of PK studies is to characterize the absorption, distribution, metabolism, and excretion (ADME) of the drug. For this prodrug, the key is to demonstrate rapid conversion to Metronidazole and to characterize the resulting exposure.

Experimental Workflow: Single-Dose Pharmacokinetics in a Rodent Model

Caption: Workflow for an in vivo pharmacokinetic study.

Detailed Protocol:

-

Animal Model: Wistar or Sprague-Dawley rats are commonly used. Animals are cannulated for ease of dosing and repeated blood sampling.

-

Administration: A single intravenous (IV) bolus dose of this compound is administered.

-

Blood Collection: Blood samples are collected at specific time points (e.g., 2, 5, 15, 30, 60 min, and 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant.

-

Bioanalysis: Plasma is harvested, and the concentrations of both the prodrug and Metronidazole are measured using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.

-

Data Analysis: Pharmacokinetic parameters are calculated from the plasma concentration-time data.

Authoritative Grounding: The use of LC-MS/MS is the gold standard for bioanalysis due to its high sensitivity and specificity, allowing for accurate quantification of both the parent prodrug and the active metabolite even at low concentrations.

Table 2: Key Pharmacokinetic Parameters to be Determined

| Parameter | Description | Significance for Prodrug |

| Cmax | Maximum plasma concentration | Indicates the peak exposure to the drug. |

| Tmax | Time to reach Cmax | A short Tmax for Metronidazole indicates rapid hydrolysis. |

| AUC | Area under the curve | Represents the total systemic exposure to the drug. |

| t½ | Elimination half-life | Describes how long the drug remains in the body. |

| CL | Clearance | Measures the rate at which the drug is removed from the body. |

Efficacy in an Animal Model of Infection

The ultimate test of the prodrug's utility is its ability to treat an infection in a living animal.

Experimental Design: Murine Thigh Infection Model

-

Rationale: This model allows for the quantification of bacterial burden in a localized tissue site, providing a clear and reproducible endpoint for antimicrobial efficacy.

-

Methodology:

-

Induction of Immunosuppression: Mice are rendered neutropenic to allow the infection to establish.

-

Infection: A standardized inoculum of a relevant anaerobic bacterium (e.g., B. fragilis) is injected into the thigh muscle.

-

Treatment: At a set time post-infection (e.g., 2 hours), treatment is initiated. Groups would include a vehicle control, this compound, and a reference Metronidazole group, administered intravenously.

-

Endpoint: After 24 hours of treatment, mice are euthanized, the thigh muscle is excised, homogenized, and serially diluted for bacterial colony counting (CFU/g of tissue).

-

-

Data Analysis: The efficacy is determined by comparing the reduction in bacterial load (log10 CFU/g) in the treated groups relative to the vehicle control group at the start of therapy.

Conclusion and Synthesis

The comprehensive evaluation of this compound requires a logical progression from fundamental in vitro characterization to complex in vivo validation. The data generated from these studies, when integrated, should provide a clear picture: this compound is a stable, water-soluble compound that rapidly and efficiently converts to active Metronidazole in vivo, achieving the necessary systemic exposure to effectively treat anaerobic infections with a profile comparable to the parent drug. This rigorous, evidence-based approach is the hallmark of sound pharmaceutical development.

References

-

Fabrication and In Vitro/In Vivo Appraisal of Metronidazole Intra-Gastric Buoyant Sustained-Release Tablets in Healthy Volunteers. PMC - NIH.[Link]

-

In Vitro Dissolution Study of Metronidazole Tablet in Different Fluids. Walsh Medical Media.[Link]

-

IN VITRO-IN VIVO BIO-EQUIVALENCE CORRELATION STUDY OF METRONIDAZOLE, AND ITS BRANDS OF IMMEDIATE RELEASE TABLET UNDER BIO-WAIVER. Universal Journal of Pharmaceutical Research.[Link]

-

Improved flowability, mechanical and dissolution properties of metronidazole obtained from crystallo co- agglomeration technique. DergiPark.[Link]

-

A Review of In Vitro Dissolution Study of Metronidazole Tablet. ijarsct.[Link]

-

Physiochemical properties of metronidazole tablets (mean±SD, n=3). ResearchGate.[Link]

-

Evaluating the Bioequivalence of Metronidazole Tablets and Analyzing the Effect of in Vitro Dissolution on in Vivo Absorption Based on PBPK Modeling. ResearchGate.[Link]

-

Physico-Mechanical and Tableting Properties of Metronidazole Obtained by Crystallo Co-Agglomeration Technique. ResearchGate.[Link]

-

Metronidazole. StatPearls - NCBI Bookshelf - NIH.[Link]

-

Metronidazole | C6H9N3O3. PubChem - NIH.[Link]

-

Stability and In Vitro Dissolution Studies of Metronidazole Tablets and Infusions. ResearchGate.[Link]

-

Clinical pharmacokinetics of metronidazole: a systematic review and meta-analysis. PMC.[Link]

-

in vitro-in vivo bio-equivalence correlation study of metronidazole, and its brands of immediate release tablet under bio-waiver conditions. ResearchGate.[Link]

-

Metronidazole. Wikipedia.[Link]

-

Preparation and biological evaluation of metronidazole derivatives with monoterpenes and eugenol. Wiley Online Library.[Link]

-

Clinical pharmacokinetics of metronidazole and other nitroimidazole anti-infectives. PubMed.[Link]

-

Modified oral metronidazole desensitization protocol. PMC - NIH.[Link]

-

Physico-chemical properties of metronidazole. ResearchGate.[Link]

-

Metronidazole | Bacterial Targets, Mechanism of Action, Adverse Effects. YouTube.[Link]

-

Pharmacokinetics of metronidazole and its principal metabolites and their activity against Gardnerella vaginalis. PMC - NIH.[Link]

-

Investigation of in-vivo and in-silico toxicity induced by environmental drug contamination in a non-target organism. PubMed Central.[Link]

-

Draft Guidance on Metronidazole. accessdata.fda.gov.[Link]

-

In Vitro Dissolution Pattern of Metronidazole Film Coated Tablet in Presence of Fruit Juice. Science and Education Publishing.[Link]

-

Therapeutic uses of metronidazole and its side effects: an update. European Review for Medical and Pharmacological Sciences.[Link]

-

Metronidazole 15 mg/mL Oral Suspension. SickKids.[Link]

-

Antibiotic. Wikipedia.[Link]

-

Pharmacokinetics of metronidazole as determined by bioassay. PubMed.[Link]

Sources

Technical Deep Dive: Degradation Pathways of Metronidazole Monosuccinate

This guide serves as an authoritative technical resource for the degradation pathways of Metronidazole Monosuccinate, designed for application scientists and formulation researchers.

Executive Summary

This compound is the hemisuccinate ester prodrug of Metronidazole, designed primarily to enhance aqueous solubility for parenteral administration. While the parent compound (Metronidazole) possesses a robust 5-nitroimidazole ring stable against broad pH ranges, the monosuccinate ester introduces a chemically labile site.

The primary degradation pathway is hydrolytic cleavage of the ester bond, reverting to the parent drug and succinic acid. This reaction follows pseudo-first-order kinetics and is subject to specific acid-base catalysis.[1] Secondary pathways involving the imidazole ring (reduction, photolysis) occur only under stress conditions. Understanding the interplay between the free carboxyl group of the succinate moiety and the ester linkage is critical for stabilizing liquid formulations.

Chemical Identity & Structural Rationale[1][2]

| Parameter | Description |

| Chemical Name | 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl hydrogen succinate |

| Molecular Formula | C₁₀H₁₃N₃O₆ |

| Molecular Weight | ~271.23 g/mol |

| Functional Class | Hemisuccinate Ester Prodrug |

| Key Labile Site | Ester linkage (C-O-C) at the ethyl side chain |

| pKa | ~4.5 (Succinate carboxyl), ~2.6 (Imidazole nitrogen) |

Formulation Insight: The hemisuccinate moiety provides an ionizable carboxyl group (pKa ~4.5). At physiological pH (7.4), the drug exists as a soluble anion, facilitating intravenous delivery. However, this same group can influence stability through intramolecular catalytic mechanisms.

Primary Degradation Pathway: Ester Hydrolysis

The dominant instability mechanism for this compound is hydrolysis. Unlike simple alkyl esters, hemisuccinates possess a terminal carboxylic acid that can participate in the degradation mechanism depending on the pH.

Mechanistic Pathway

The hydrolysis proceeds via Acyl-Oxygen cleavage (B_AC2) , yielding Metronidazole and Succinic Acid.

-

Acid-Catalyzed Hydrolysis (pH < 4): Protonation of the ester carbonyl oxygen increases electrophilicity, making it susceptible to nucleophilic attack by water.

-

Intramolecular Nucleophilic Catalysis (pH 4–6): A critical instability region for hemisuccinates. The ionized terminal carboxylate (COO⁻) can attack the ester carbonyl, forming a cyclic succinic anhydride intermediate. This anhydride is highly unstable and rapidly hydrolyzes to succinic acid.

-

Base-Catalyzed Hydrolysis (pH > 7): Direct nucleophilic attack by hydroxide ions (OH⁻) on the ester carbonyl. This is the most rapid chemical degradation pathway.

Degradation Kinetics

-

Order: Pseudo-first-order kinetics.

-

pH Profile: The pH-rate profile typically exhibits a U-shape.

-

Maximum Stability: Generally observed in the pH range of 3.5 – 5.0 .

-

Instability: Rates increase significantly at pH > 7 (base catalysis) and pH < 2 (acid catalysis).

-

-

Enzymatic Hydrolysis: In plasma, esterases catalyze this reaction rapidly (t½ < 20 min), which is the desired bio-activation mechanism.

Visualized Pathway (DOT)

Figure 1: Mechanistic degradation pathways of this compound, highlighting the ester hydrolysis and potential intramolecular catalysis.

Secondary Degradation Pathways[1]

While the ester bond is the primary weak point, the nitroimidazole ring is susceptible to degradation under specific stress conditions.

Photolysis

Exposure to UV light (254 nm) causes the darkening of Metronidazole solutions.

-

Mechanism: Photo-reduction of the nitro group (-NO₂) to a nitroso radical anion, followed by ring fragmentation.[1]

-

Result: Formation of complex mixtures including acetamide and unidentified polymers.

-

Prevention: Light-resistant amber containers are mandatory.[1]

Oxidation

The imidazole ring is relatively stable to oxidation, but strong oxidizing agents (e.g., peroxides in excipients) can attack the C-2 or C-4 positions.

-

Indicator: Significant discoloration (yellow to brown) without precipitation.

Experimental Protocols for Stability Assessment

To validate the stability profile, the following "Forced Degradation" protocol is recommended, aligned with ICH Q1A (R2) guidelines.

Stress Testing Workflow

| Stress Condition | Reagent / Condition | Duration | Target Degradation |

| Acid Hydrolysis | 0.1 N HCl | 24 - 48 hours | 10–20% |

| Base Hydrolysis | 0.1 N NaOH | 2 - 4 hours | 10–20% |

| Oxidation | 3% H₂O₂ | 24 hours | 5–10% |

| Thermal | 60°C (Solution) | 7 days | 5–10% |

| Photolysis | UV (1.2 million lux hours) | ~5-7 days | Variable |

Analytical Method (Stability-Indicating HPLC)

A validated HPLC method must resolve the prodrug from the parent drug and the succinic acid byproduct.

-

Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: Phosphate Buffer (pH 4.5) : Acetonitrile (Isocratic 75:25 or Gradient).

-

Note: Acidic buffer suppresses the ionization of succinic acid, improving retention.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 310 nm (Specific to Nitroimidazole ring; Succinic acid is not detected here, requiring RI or low-UV detection if quantification is needed).[1]

-

Retention Order: Succinic Acid (Void) < Metronidazole < this compound.

Workflow Diagram (DOT)

Figure 2: Standardized workflow for forced degradation studies to validate the stability-indicating method.

References

-

Larsen, C. (1986).[2] Hydrolysis of dextran this compound ester prodrugs.[2] Evidence for participation of intramolecularly catalyzed hydrolysis. Acta Pharmaceutica Suecica.[2] Link

- Wang, J., et al. (1993). Kinetics of hydrolysis of this compound in aqueous solution. International Journal of Pharmaceutics.

-

Anderson, B. D., & Taphouse, V. (1981). Initial rate studies of hydrolysis and acyl migration in methylprednisolone 21-hemisuccinate. Journal of Pharmaceutical Sciences. (Authoritative mechanism for hemisuccinate intramolecular catalysis). Link

-

Mura, C., et al. (2011).[3] Metronidazole prodrugs: synthesis, physicochemical properties, stability, and ex vivo release studies. European Journal of Medicinal Chemistry. Link

-

Wang, D. P., & Yeh, M. K. (2006). Degradation kinetics of metronidazole in solution. Journal of Pharmaceutical Sciences. (Parent drug stability data). Link

Sources

- 1. Metronidazole (CAS 443-48-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. Hydrolysis of dextran this compound ester prodrugs. Evidence for participation of intramolecularly catalyzed hydrolysis of the conjugate metronidazole-succinic acid ester by the neighbouring dextran hydroxy groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metronidazole prodrugs: synthesis, physicochemical properties, stability, and ex vivo release studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Toxicity Screening of Metronidazole Monosuccinate: A Strategic Approach for Early-Stage Drug Development

An In-Depth Technical Guide:

Abstract

This guide provides a comprehensive framework for the initial toxicity screening of Metronidazole monosuccinate, a derivative of the widely-used antimicrobial agent, Metronidazole.[1][2] As drug development professionals, our primary mandate is to build a robust safety profile from the earliest stages. This document moves beyond a simple recitation of protocols; it delves into the strategic rationale behind the selection of assays, the design of self-validating experiments, and the interpretation of data within the context of Metronidazole's known mechanistic pathways. We will explore a tiered approach, beginning with targeted in vitro cytotoxicity assays to establish baseline cellular toxicity, followed by a foundational in vivo acute oral toxicity study to assess systemic effects and inform dose-ranging for future, more extensive preclinical evaluations.

Foundational Rationale: Understanding the Parent Compound

Metronidazole is a prodrug that requires reductive activation of its nitro group to exert its cytotoxic effects.[3][4][5] This process, which occurs selectively in anaerobic or microaerophilic environments, generates reactive nitro radicals that disrupt microbial DNA, leading to cell death.[4][6] While this selectivity is the basis of its therapeutic efficacy, the parent compound and its metabolites are not without toxicological liabilities in mammalian systems. The primary targets for Metronidazole toxicity are the gastrointestinal tract and the nervous system.[2][7] Furthermore, concerns regarding its potential for mutagenicity and carcinogenicity, though not definitively established in humans, have been noted in preclinical studies.[1][8][9]

This compound, as an ester derivative, is anticipated to have an altered pharmacokinetic profile. The initial toxicity screening is therefore critical to determine if this modification has altered the inherent toxicity of the parent molecule. Our screening strategy is designed to address these known risks head-on.

Strategic Workflow for Initial Toxicity Screening

The initial safety assessment follows a logical, tiered progression from cellular to whole-organism systems. This approach maximizes data acquisition while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.[10]

In Vitro Cytotoxicity Assessment: The Cellular Frontline

In vitro assays are the cornerstone of early toxicity screening, offering a rapid and ethical means to evaluate the potential of a compound to cause cell death.[11][12] Our choice of assays and cell lines is not arbitrary; it is a targeted approach based on the known toxicological profile of the parent compound, Metronidazole.

Causality Behind Experimental Design

-

Mechanism of Action: Metronidazole's toxicity stems from its reduction to reactive intermediates that cause DNA damage and oxidative stress.[3] Therefore, our primary assays will measure metabolic activity and membrane integrity, which are downstream indicators of these cellular insults.

-

Target Organ Selection: Known adverse effects of Metronidazole include hepatotoxicity and neurotoxicity.[13][14] The gastrointestinal tract is also a primary site of exposure and potential toxicity.[7] Consequently, we select cell lines representing these tissues:

-

HepG2 (Human Hepatocellular Carcinoma): To assess potential liver toxicity.

-

SH-SY5Y (Human Neuroblastoma): To screen for potential neurotoxicity.

-

Caco-2 (Human Colorectal Adenocarcinoma): To model the intestinal epithelium.

-

Experimental Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures cell viability by assessing the metabolic activity of mitochondria.[15] Viable cells convert the yellow MTT tetrazolium salt into purple formazan crystals, providing a colorimetric readout.[15][16]

Protocol:

-

Cell Seeding: Plate HepG2, SH-SY5Y, and Caco-2 cells in separate 96-well plates at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Perform serial dilutions in the appropriate cell culture medium to create a range of concentrations (e.g., 0.1 µM to 1000 µM).

-

Dosing: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

-

Negative Control: Include wells treated with vehicle (medium with the highest concentration of DMSO used, typically <0.5%).

-

Positive Control: Include wells treated with a known cytotoxic agent (e.g., Doxorubicin at 10 µM).

-

-

Incubation: Incubate the plates for 24 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot the results to determine the IC50 (the concentration at which 50% of cell viability is inhibited).

Data Presentation: In Vitro Cytotoxicity

The quantitative data should be summarized to allow for easy comparison across cell lines.

| Compound | Cell Line | IC50 (µM) [Hypothetical Data] |

| This compound | HepG2 | 150 |

| This compound | SH-SY5Y | 220 |

| This compound | Caco-2 | >500 |

| Doxorubicin (Positive Ctrl) | HepG2 | 8.5 |

In Vivo Acute Oral Toxicity Study: The Systemic View

Following the in vitro assessment, an in vivo study is essential to understand the compound's effects within a complex biological system.[10][17] This initial study aims to identify the potential for acute toxicity from a single dose, observe clinical signs, identify target organs, and determine a dose range for subsequent studies.[18][19] We will follow the internationally recognized OECD Guideline 423 (Acute Toxic Class Method).[20]

Rationale for Protocol Selection

-

Regulatory Standard: OECD guidelines are the gold standard for preclinical toxicity testing, ensuring data quality and international acceptance.[21][22][23]

-

Animal Welfare: The Acute Toxic Class Method (OECD 423) is a stepwise procedure that uses a minimal number of animals (3 per step) to classify a substance's toxicity, aligning with ethical considerations.[20]

-

Species Selection: Rodents (e.g., Wistar rats) are a standard model for initial systemic toxicity studies due to their well-characterized biology and historical data availability.[24]

Experimental Protocol: Acute Oral Toxicity (OECD 423)

Protocol:

-

Animal Acclimatization: House female Wistar rats (8-12 weeks old) in standard conditions (22 ± 3°C, 50-60% humidity, 12h light/dark cycle) for at least 5 days prior to the study.[25][26][27] Provide standard chow and water ad libitum.

-

Dose Selection & Administration: Based on in vitro data and literature on similar compounds[28], a starting dose is selected. The OECD 423 guideline uses fixed starting doses (e.g., 300 mg/kg or 2000 mg/kg for a limit test).[20]

-

The test substance is administered as a single oral gavage dose. A vehicle control group receives the vehicle alone.

-

-

Stepwise Procedure (Example starting at 300 mg/kg):

-

Step 1: Dose 3 animals at 300 mg/kg.

-

Observation: If 0 or 1 animal dies, proceed to the next higher dose (2000 mg/kg) with 3 new animals. If 2 or 3 animals die, proceed to the next lower dose (50 mg/kg) with 3 new animals.

-

Classification: The study is stopped when a dose causes mortality in 2/3 animals, or when no effects are seen at the highest dose, allowing classification into a GHS category.

-

-

Clinical Observations:

-

Observe animals continuously for the first 30 minutes, periodically for the first 24 hours (with special attention during the first 4 hours), and daily thereafter for 14 days.[20][26]

-

Record changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and behavior.

-

-

Body Weight: Record the weight of each animal shortly before dosing and then weekly until termination.

-

Terminal Procedures: At the end of the 14-day observation period, all surviving animals are humanely euthanized.

-

Gross Necropsy: Perform a gross necropsy on all animals (those that died during the study and those euthanized at termination) and record any macroscopic pathological changes.

Data Presentation: In Vivo Acute Toxicity

Results should be presented clearly, detailing observations at each dose level.

| Dose Level (mg/kg) | No. of Animals | Mortality | Key Clinical Signs Observed | Gross Necropsy Findings |

| Vehicle Control | 3 | 0/3 | Normal | No abnormal findings |

| 2000 (Limit Test) | 3 | 0/3 | Mild lethargy observed in first 4 hours, resolved by 24 hours | No treatment-related findings [Hypothetical Data] |

Mechanistic Insights and Interpretation

The toxicity of Metronidazole is intrinsically linked to the reductive activation of its 5-nitroimidazole ring.[3]

Interpreting the Results:

-

High IC50 values (>100 µM) in vitro coupled with no mortality at the 2000 mg/kg limit test in vivo would provide a strong preliminary indication of a low acute toxicity profile for this compound. This would support its progression to sub-chronic toxicity studies.

-

Low IC50 values, particularly in HepG2 or SH-SY5Y cells, would raise a flag for potential target organ toxicity, even if the acute in vivo study shows low mortality. This would necessitate more detailed organ-specific toxicity studies earlier in the development pipeline.

-

Any mortality or severe clinical signs in the in vivo study would require a re-evaluation of the compound's safety. The nature of the clinical signs and the findings from the gross necropsy would provide critical clues to the target organs of toxicity and guide the design of all future studies.

Conclusion and Forward Look

This initial toxicity screening program provides a foundational, yet critical, dataset for this compound. By integrating targeted in vitro assays with a standardized in vivo acute study, we can make an informed, data-driven decision on the viability of the compound. The results from this initial phase are not merely a pass/fail gate; they are an indispensable roadmap that informs the design of subsequent, more complex preclinical studies, including repeat-dose toxicity, safety pharmacology, and genotoxicity assessments, ultimately paving the way for a successful Investigational New Drug (IND) application.[24][29]

References

- Title: Investigate The Safety Profile of Metronidazole, Exploring Potential Adverse Effects And Toxicity Source: Journal of Neonatal Surgery URL

- Title: SUMMARY OF PRODUCT CHARACTERISTICS (SmPC)

- Title: Toxicologic evaluation of metronidazole with particular reference to carcinogenic, mutagenic, and teratogenic potential Source: PubMed URL

- Title: In Vitro Cytotoxicity Assays: Applications in Drug Discovery Source: Kosheeka URL

- Title: In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci Source: PubMed Central URL

- Title: Evaluation of metronidazole toxicity: a prospective study Source: PubMed URL

- Title: Safety Data Sheet: Metronidazole Source: Carl ROTH URL

- Title: Mechanisms of Metronidazole Toxicity Source: ResearchGate URL

- Title: Material Safety Data Sheet - Metronidazole Source: Pfizer URL

- Title: Acute and subacute toxicological studies of metronidazole and two analogues in animals Source: Not specified URL

-

Title: Metronidazole: an update on metabolism, structure–cytotoxicity and resistance mechanisms Source: Journal of Antimicrobial Chemotherapy | Oxford Academic URL: [Link]

-

Title: Therapeutic uses of metronidazole and its side effects: an update Source: European Review for Medical and Pharmacological Sciences URL: [Link]

-

Title: Metronidazole Source: StatPearls - NCBI Bookshelf - NIH URL: [Link]

-

Title: Mechanisms of selective toxicity of metronidazole and other nitroimidazole drugs Source: PMC URL: [Link]

-

Title: A Critical Appraisal of the Toxicology of Metronidazole Source: PN Lee Statistics and Computing Ltd URL: [Link]

-

Title: In vivo toxicology studies - Drug development Source: Vivotecnia URL: [Link]

-

Title: Preclinical Regulatory Requirements Source: Social Science Research Institute URL: [Link]

-

Title: OECD Test Guideline 423 Source: National Toxicology Program URL: [Link]

-

Title: In Vitro Antimicrobials Source: Pharmacology Discovery Services URL: [Link]

-

Title: Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals Source: FDA URL: [Link]

-

Title: OECD Test Guideline 425 Source: National Toxicology Program URL: [Link]

-

Title: Metronidazole Source: Wikipedia URL: [Link]

-

Title: FDA Toxicology Studies & Drug Approval Requirements Source: Auxochromofours URL: [Link]

-

Title: In vivo toxicology studies - Blog Source: Biobide URL: [Link]

-

Title: In vitro toxicity assays. Three different assays that have been mostly employed for toxicity evaluation of bacteriocins based on various cell functions Source: ResearchGate URL: [Link]

-

Title: Guide to Understanding FDA Preclinical Study Requirements for Medical Devices Source: NAMSA URL: [Link]

-

Title: PLANNING YOUR PRECLINICAL ASSESSMENT Source: Altasciences URL: [Link]

-

Title: Toxicology Studies Source: Pacific BioLabs URL: [Link]

-

Title: In Vivo Toxicity Study Source: Creative Bioarray URL: [Link]

-

Title: OECD Guidelines for the Testing of Chemicals Source: ResearchGate URL: [Link]

-

Title: Antibiotic Source: Wikipedia URL: [Link]

-

Title: OECD Test Guideline 402: Acute Dermal Toxicity Source: umwelt-online URL: [Link]

-

Title: OECD Toxicity Guidelines Overview Source: Scribd URL: [Link]

Sources

- 1. europeanreview.org [europeanreview.org]

- 2. pnlee.co.uk [pnlee.co.uk]

- 3. academic.oup.com [academic.oup.com]

- 4. Mechanisms of selective toxicity of metronidazole and other nitroimidazole drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metronidazole - Wikipedia [en.wikipedia.org]

- 6. Metronidazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Toxicologic evaluation of metronidazole with particular reference to carcinogenic, mutagenic, and teratogenic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. admin.greenbook.nafdac.gov.ng [admin.greenbook.nafdac.gov.ng]

- 9. carlroth.com [carlroth.com]

- 10. blog.biobide.com [blog.biobide.com]

- 11. kosheeka.com [kosheeka.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. jneonatalsurg.com [jneonatalsurg.com]

- 14. researchgate.net [researchgate.net]

- 15. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]

- 18. pacificbiolabs.com [pacificbiolabs.com]

- 19. creative-bioarray.com [creative-bioarray.com]

- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 21. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]

- 22. namsa.com [namsa.com]

- 23. scribd.com [scribd.com]

- 24. altasciences.com [altasciences.com]

- 25. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. umwelt-online.de [umwelt-online.de]

- 28. researchgate.net [researchgate.net]

- 29. FDA Toxicology Studies & Drug Approval Requirements [auxochromofours.com]

Structural Elucidation of Metronidazole Monosuccinate Crystals

Executive Summary

The structural elucidation of Metronidazole Monosuccinate (Metronidazole Hemisuccinate, CAS: 13182-87-1) represents a critical step in prodrug development. While Metronidazole (MTZ) is the gold standard for anaerobic infections, its physicochemical limitations—specifically low aqueous solubility and bitter taste—necessitate esterification strategies. The monosuccinate ester introduces a ionizable carboxylic acid tail, enabling pH-dependent solubility profiles and improved bioavailability.

This guide details the technical workflow for the synthesis, crystallization, and structural resolution of this compound. It moves beyond basic synthesis to focus on the causality of structural features , using Single Crystal X-Ray Diffraction (SC-XRD) as the definitive validation tool.

Synthesis and Crystallization Protocol

Rational Synthesis

The synthesis targets the hydroxyl group of the ethanol side chain of Metronidazole. We utilize a ring-opening esterification of succinic anhydride. This method is preferred over acid chloride routes to prevent self-polymerization and ensure high yield of the hemi-ester rather than the di-ester.

Reaction Stoichiometry:

-

Substrate: Metronidazole (1.0 eq)[1]

-

Reagent: Succinic Anhydride (1.1 eq)

-

Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 eq)

-

Solvent: Anhydrous Pyridine or Dichloromethane (DCM) with Triethylamine (TEA).

Protocol:

-

Dissolve Metronidazole in anhydrous DCM under nitrogen atmosphere.

-

Add Succinic Anhydride and DMAP.

-

Stir at room temperature for 12–24 hours. Monitor via TLC (Mobile phase: CHCl3:MeOH 9:1).

-

Workup: Wash with 0.1 N HCl (to remove pyridine/DMAP), then water, then brine. Dry over Na₂SO₄.

-

Isolation: Evaporate solvent to yield the crude hemisuccinate as a white/off-white solid.

Crystal Growth Strategy

Obtaining diffraction-quality single crystals is the bottleneck of elucidation. For the hemisuccinate, the presence of both a basic imidazole ring and an acidic carboxyl tail creates a zwitterionic potential that influences packing.

-

Method A (Slow Evaporation): Dissolve 50 mg in minimal hot Ethanol (EtOH). Filter into a clean vial. Cover with parafilm, poke 3-4 pinholes, and allow to stand at ambient temperature (20-25°C) for 3-5 days.

-

Method B (Vapor Diffusion): Dissolve in Methanol (good solubility). Place the inner vial into a larger jar containing Diethyl Ether (antisolvent). Seal the outer jar. Ether vapor will diffuse into the methanol, slowly lowering solubility and promoting nucleation.

Suitability Test: Crystals must be single (not twinned), transparent, and have sharp edges. Ideal size:

Spectroscopic Characterization

Before X-ray analysis, the chemical connectivity must be validated. The esterification causes distinct shifts in the NMR and IR spectra compared to the parent MTZ.

Table 1: Comparative Spectroscopic Data

| Feature | Metronidazole (Parent) | This compound (Prodrug) | Mechanistic Explanation |

| ¹H NMR: -CH₂-O- | Deshielding due to the inductive effect of the new ester carbonyl. | ||

| ¹H NMR: Succinate | Absent | Characteristic methylene protons of the succinyl linker. | |

| IR: Carbonyl (C=O) | Absent | 1735 cm⁻¹ (Ester) & 1710 cm⁻¹ (Acid) | Formation of the ester bond and the free carboxylic acid tail. |

| IR: Hydroxyl (-OH) | 3220 cm⁻¹ (Alcohol, sharp) | 2500–3000 cm⁻¹ (Acid, broad) | Loss of alcohol OH; appearance of broad carboxylic OH dimer band. |

Crystallographic Elucidation (SC-XRD)

This section details the core workflow for solving the 3D structure. The hemisuccinate is expected to crystallize in a monoclinic or triclinic system, driven by intermolecular hydrogen bonding between the carboxylic acid and the imidazole nitrogen.

Data Collection Workflow

-

Mounting: Mount the crystal on a Kapton loop using Paratone-N oil.

-

Cooling: Flash cool to 100 K using a liquid nitrogen stream. Why? This freezes thermal vibration, sharpening high-angle diffraction spots and improving resolution.

-

Diffraction: Collect data using Mo-K

( -

Strategy: A full sphere of data is required to ensure redundancy (aim for >99% completeness).

Structure Solution & Refinement

-

Space Group Determination: Analyze systematic absences (e.g., screw axes